Isoindolin-1-one

Vue d'ensemble

Description

Isoindolin-1-one is a heterocyclic organic compound that is widely used in pharmaceutical and chemical research. It is a versatile compound that has been used in a variety of different scientific applications, ranging from the synthesis of complex molecules to the development of therapeutic drugs.

Applications De Recherche Scientifique

Natural Products with Diverse Bioactivities : Isoindolin-1-one is found in a range of natural products exhibiting varied biological activities, useful in treating chronic diseases. Recent advancements in synthetic methods have broadened the scope of 1-isoindolinone chemistry (Upadhyay et al., 2020).

Anti-cancer Properties : A study on the synthesis and evaluation of a 3-methylenethis compound library revealed significant anti-cancer activity, particularly against human breast cancer cell lines (Mehta et al., 2022).

Potential in Parkinson's Disease Treatment : Isoindoline derivatives, related to this compound, showed potential in treating Parkinsonism in mice models. This indicates a promising application in neurodegenerative disease research (Andrade-Jorge et al., 2017).

Anion Receptors : Isoindoline-based ligands have been synthesized for anion binding, showing enhanced affinity towards halides compared to other compounds. This could have implications in chemical sensing and separation processes (Dydio et al., 2009).

Sedative-Hypnotic Agents : this compound derivatives have been developed as new intravenous sedative-hypnotic compounds, showing potent activity and a wide safety margin in vivo (Kanamitsu et al., 2007).

Synthesis and Structural Analysis : Research into the molecular structure of certain this compound compounds, like 2-(4-hydroxybiphenyl-3-yl)this compound, contributes to our understanding of its chemical properties and potential applications in material science and pharmaceuticals (Zheng & Wu, 2010).

Antimicrobial and Anti-Parasitical Activities : this compound-3-phosphonates synthesized through a 'one-pot' three-component reaction displayed significant antimicrobial and anti-parasitical activities, indicating their potential as therapeutic agents (Jelali et al., 2021).

Synthesis in Ionic Liquids : Studies have shown efficient synthesis of this compound derivatives in ionic liquids, a method that can be used for the development of various pharmaceuticals (Cao et al., 2008).

Green Synthesis Techniques : this compound derivatives have been synthesized using green chemistry principles, demonstrating a sustainable approach to pharmaceutical development (Wu et al., 2018).

Potential in Treating Depression : Isoindoline derivatives, closely related to this compound, have shown significant antidepressant activity, suggesting a new avenue for developing antidepressant drugs (Sun et al., 2022).

Mécanisme D'action

Target of Action

Isoindolin-1-one primarily targets Cyclin-dependent kinase 7 (CDK7) and phosphoinositol-3-kinase γ (PI3Kγ) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation, and PI3Kγ is an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

This compound interacts with its targets through molecular docking , showing high binding affinity with active amino acid residues of CDK7 . It forms conventional hydrogen bonding interactions with the active amino acid residues of CDK7, particularly LYS139 and LYS41 . This interaction results in the inhibition of CDK7, thereby influencing cell cycle regulation.

Biochemical Pathways

The inhibition of CDK7 by this compound affects the cell cycle, a crucial biochemical pathway in cell proliferation . On the other hand, the interaction of this compound with PI3Kγ suppresses tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12) through the activation of the AKT/mTOR pathway . This promotes the immunosuppressant phenotype of tumor-associated macrophages (TAMs), which are implicated in gastric carcinoma .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied using molecular dynamics simulation (MDS), fragment molecular orbital (FMO), and density functional theory (DFT) . These studies have shown that this compound exhibits superior qualities to known CDK7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted . .

Result of Action

The result of this compound’s action is the inhibition of CDK7 and PI3Kγ, which influences their anti-cancer activity . By inhibiting these targets, this compound can potentially disrupt cell cycle regulation and suppress the immunosuppressant phenotype of TAMs, thereby exhibiting anti-cancer effects .

Safety and Hazards

Orientations Futures

Based on the structure-activity relationship scheme, several new compounds were designed using the fragment substitution strategy, and their activities were predicted by the 3D-QSAR model . This suggests that isoindolin-1-one and its derivatives have potential for further exploration and development in the field of medicinal chemistry .

Analyse Biochimique

Biochemical Properties

Isoindolin-1-one plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. For instance, it has been identified as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7), which is involved in the regulation of the cell cycle . The compound interacts with active amino acid residues of CDK7 through conventional hydrogen bonding interactions, displaying high binding affinity . Additionally, this compound derivatives have shown potential as inhibitors of phosphoinositol-3-kinase gamma (PI3Kγ), which is involved in the AKT/mTOR signaling pathway . These interactions highlight the compound’s ability to modulate key biochemical pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As a CDK7 inhibitor, this compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . This compound also affects the AKT/mTOR pathway by inhibiting PI3Kγ, which can suppress tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12) production, promoting an immunosuppressive phenotype in tumor-associated macrophages . These effects demonstrate the compound’s potential in modulating cellular functions and its therapeutic applications in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound derivatives bind to the active site of CDK7, forming hydrogen bonds with key amino acid residues, which inhibits the enzyme’s activity . Similarly, this compound derivatives interact with the ATP-binding pocket of PI3Kγ, inhibiting its activity and subsequently affecting the AKT/mTOR signaling pathway . These interactions at the molecular level elucidate the compound’s mechanism of action and its potential therapeutic benefits.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Molecular dynamics simulations have shown that this compound derivatives maintain stable binding poses over extended periods, indicating their potential for sustained therapeutic effects . Additionally, studies on the compound’s pharmacokinetics have predicted favorable stability and degradation profiles, further supporting its viability as a therapeutic agent .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, this compound derivatives exhibit significant anti-cancer activity with minimal toxicity . At higher dosages, the compound may induce adverse effects, including toxicity and off-target interactions . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, the compound’s interaction with CDK7 and PI3Kγ affects key metabolic pathways related to cell cycle regulation and cellular signaling . These interactions underscore the compound’s role in modulating metabolic processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s interaction with these transporters influences its localization and accumulation in target tissues . Additionally, this compound’s pharmacokinetic properties suggest efficient distribution and bioavailability, further supporting its potential as a therapeutic agent .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with CDK7 and PI3Kγ suggests its localization in the nucleus and cytoplasm, respectively . These localizations are critical for the compound’s activity and function, as they enable it to modulate key cellular processes effectively.

Propriétés

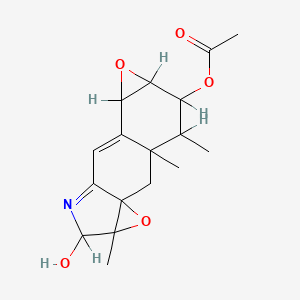

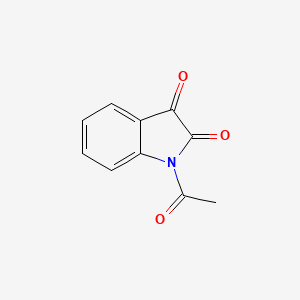

IUPAC Name |

2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-8-7-4-2-1-3-6(7)5-9-8/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZQEOJJUGGUIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197391 | |

| Record name | 2,3-Dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

480-91-1 | |

| Record name | Isoindolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isoindolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41DB5814AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

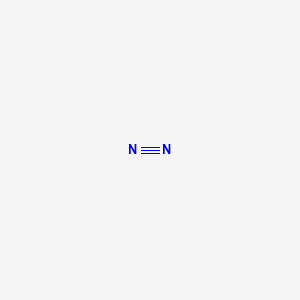

Q1: What is the basic structure of isoindolin-1-one?

A1: this compound is a heterocyclic compound characterized by a benzene ring fused to a five-membered nitrogen-containing ring (pyrrolidine), with a ketone group on the pyrrolidine ring at the 1-position.

Q2: How can isoindolin-1-ones be synthesized?

A2: Numerous synthetic approaches have been developed for isoindolin-1-ones, including:

- Iodoaminocyclization: This method utilizes n-butyllithium (n-BuLi) or phosphazene superbases to mediate the cyclization of alkynyl amides. [, ]

- Reductive Coupling: Zinc and titanium tetrachloride (Zn-TiCl4) can be employed for the reductive coupling of phthalimides with ketones or aldehydes to yield alkylideneisoindolin-1-ones. []

- Palladium-Catalyzed Reactions: Palladium catalysts enable various transformations, such as Sonogashira and Suzuki-Miyaura couplings for derivatization, and hetero-annulation for constructing the this compound core. [, , , , ]

- Three-Component Condensation: This approach combines 2-formylbenzoic acid with primary amines and dialkyl phosphites to form this compound-3-phosphonates. [, ]

- Other Methods: Additional strategies involve thermal heterocyclization, [] reactions with α-substituted 2-bromostyrenes, [] and utilization of copper catalysts for cascade annulations. []

Q3: What are some common spectroscopic techniques used to characterize this compound derivatives?

A: Researchers frequently employ NMR spectroscopy (both 1H and 13C), FT-IR spectroscopy, and elemental analysis to characterize synthesized isoindolin-1-ones. [, , ]

Q4: Are there specific considerations for handling and storage of isoindolin-1-ones?

A4: While specific stability data varies depending on the substituents present, the research generally indicates good stability of isoindolin-1-ones under standard laboratory conditions.

Q5: Have any studies explored the performance of isoindolin-1-ones under various environmental conditions?

A5: While the provided research does not extensively cover this aspect, specific details regarding stability and degradation of individual compounds under various conditions might require further investigation.

Q6: How have computational methods contributed to understanding the activity of isoindolin-1-ones?

A: Molecular docking studies have been employed to investigate the interactions of this compound derivatives with target proteins, such as PfOAT for antiplasmodial activity and PI3Kγ for anticancer activity. [, ] Additionally, 3D-QSAR models have been developed to predict the activity of novel this compound derivatives and guide the design of more potent compounds. []

Q7: How do structural modifications affect the biological activity of isoindolin-1-ones?

A7: Research highlights that substituents on the this compound scaffold significantly impact their biological activity:

- Anticancer Activity: Studies on 3-methyleneisoindolin-1-ones revealed that compounds with specific substitutions exhibited GI50 values below 10 µM in human breast cancer cells (MCF-7). [] Further investigation suggested that their antiproliferative activity could be attributed to interactions with protein kinase drug targets. []

- Anti-plasmodial Activity: Hybrid molecules incorporating 4-aminoquinoline and this compound units, connected through flexible alkyl linkers, displayed potent anti-plasmodial activity. [] Notably, the presence of a 3-benzyl-2-(6-((7-chloroquinolin-4-yl)amino)hexyl)-3-hydroxythis compound moiety was crucial for the observed activity. []

- α-Glucosidase Inhibitory Activity: Erinacerins C-L, a group of isoindolin-1-ones isolated from the mushroom Hericium erinaceus, demonstrated α-glucosidase inhibitory activity. [] Structure-activity analysis indicated that the terpenoid side chain and phenolic hydroxy groups played a vital role in their activity. []

Q8: Have any specific formulation strategies been explored to improve the properties of isoindolin-1-ones?

A: While the provided research does not delve into specific formulation strategies, researchers have explored introducing water-soluble groups to enhance the solubility and bioavailability of this compound derivatives, particularly for intravenous sedative-hypnotic agents. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.